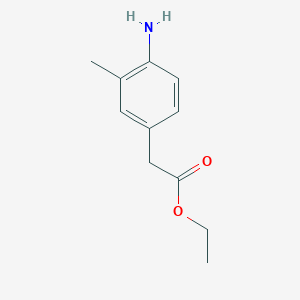

Ethyl 4-amino-3-methylphenylacetate

Description

Significance and Context within Aromatic Amine and Ester Chemistry

Aromatic amines are a cornerstone of organic chemistry, serving as vital precursors and intermediates in the synthesis of a vast range of products, including pharmaceuticals, dyes, and polymers. wikipedia.orgsundarbanmahavidyalaya.in The amino group attached to an aromatic ring is a versatile functional handle for a multitude of chemical transformations. They are recognized as essential building blocks in the creation of valuable pharmaceutical compounds. researchgate.net For instance, aniline, the simplest aromatic amine, is a key component in the synthesis of the common analgesic, acetaminophen. numberanalytics.com

Similarly, aromatic esters are significant in both industrial and laboratory-scale organic synthesis. nih.gov The ester group can be readily transformed into other functional groups, such as carboxylic acids, alcohols, or amides, making them valuable synthetic intermediates. The reactivity of the ester is influenced by the electronic nature of the aromatic ring to which it is attached.

The compound Ethyl 4-amino-3-methylphenylacetate uniquely combines these two important functional classes. This bifunctional nature allows it to be a versatile building block. The amino group can undergo reactions typical of arylamines, such as diazotization or acylation, while the ester group can be hydrolyzed or reduced. This dual reactivity makes it a valuable intermediate for creating more complex molecules, particularly in the pharmaceutical and material science sectors. For example, a structurally related compound, Ethyl 4-amino-3-methylbenzoate, is a known intermediate for preparing antitumor and antiviral agents. nih.gov

Historical Perspectives on Related Phenylacetate (B1230308) Derivatives in Organic Synthesis

The study of phenylacetate derivatives has a rich history rooted in the broader development of organic synthesis. Phenylacetic acid itself is a naturally occurring compound found in fruits and is known to act as a plant hormone. wikipedia.org Its derivatives, particularly esters like ethyl phenylacetate, have long been utilized. Early methods for preparing ethyl phenylacetate involved the direct esterification of phenylacetic acid with ethanol (B145695) or the reaction of benzyl (B1604629) cyanide with alcohol in the presence of a strong acid. orgsyn.org

Historically, research into phenylacetic acid derivatives has been driven by their utility in creating a variety of other compounds. For instance, phenylacetic acid can be used in the production of penicillin G and the anti-inflammatory drug diclofenac. wikipedia.org The synthesis of substituted phenylacetic acid esters has been an area of focus, with various methods developed to introduce different functional groups onto the phenyl ring to modulate the compound's properties. google.com These derivatives serve as key intermediates in the synthesis of complex molecular targets.

{ "table_data": [ { "Derivative": "Phenylacetic acid", "Role in Synthesis": "Precursor for Penicillin G, Diclofenac, and Phenylacetone. wikipedia.org" }, { "Derivative": "Methyl phenylacetate", "Role in Synthesis": "Used in the flavor and perfume industry; precursor to methyl phenyldiazoacetate for cyclopropanation reactions. wikipedia.org" }, { "Derivative": "Ethyl phenylacetate", "Role in Synthesis": "Used as a synthetic intermediate and noted for its honey-like aroma in perfumes and flavors. chemicalbook.com" }, { "Derivative": "Ethyl 4-amino-3-methylbenzoate", "Role in Synthesis": "Intermediate for preparing antitumor and antiviral agents. nih.gov" } ], "column_names": [ "Derivative", "Role in Synthesis" ], "caption": "Examples of Phenylacetate Derivatives and Their Roles in Organic Synthesis" }

Structural Basis for Research Exploration of Substituted Phenylacetates

The specific arrangement of substituents on the phenyl ring of Ethyl 4-amino-3-methylphenylacetate provides a strong rationale for its exploration in chemical research. The principles of structure-activity relationships (SAR) dictate that the biological activity and chemical reactivity of a molecule are directly related to its three-dimensional structure and the electronic properties of its constituent atoms and functional groups. drugdesign.org

In Ethyl 4-amino-3-methylphenylacetate, the aromatic ring is decorated with two electron-donating groups: an amino (-NH2) group and a methyl (-CH3) group. The amino group is a strong activating group, while the methyl group is a weaker activating group. Their positions relative to each other and to the ethyl acetate (B1210297) side chain are crucial. The 4-amino and 3-methyl substitution pattern influences the electron density distribution around the ring, which in turn affects the reactivity of the ring in electrophilic substitution reactions and the properties of the amino and ester functionalities.

The study of how different substituents on an aromatic ring influence a molecule's properties is a fundamental aspect of medicinal chemistry and materials science. nih.gov For aromatic amines, their physicochemical properties are key factors in their potential biological activities. lhasalimited.org The interplay between the electron-donating substituents and the electron-withdrawing character of the ester group creates a unique electronic environment within the molecule, making Ethyl 4-amino-3-methylphenylacetate a compelling target for synthetic modification and evaluation in various research contexts. The specific substitution pattern can lead to desirable properties in drug candidates or specialized polymers.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-amino-3-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6H,3,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKGWIVPJYZRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Amino 3 Methylphenylacetate and Its Substituted Analogs

Introduction and Modification of the Amino Functional Group

Reductive Amination Strategies

Reductive amination is a versatile and powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgjocpr.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgacsgcipr.org This approach is often favored in green chemistry as it can be performed catalytically in a one-pot reaction under mild conditions, avoiding the use of potentially hazardous alkylating agents. wikipedia.orgacsgcipr.org

For the synthesis of substituted amino-phenylacetates, a suitable keto-phenylacetate precursor would be reacted with an ammonia (B1221849) source or a primary amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine, which is subsequently reduced to the desired amine. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Catalytic hydrogenation with H₂ over metal catalysts (e.g., Pd, Pt, Ni) wikipedia.org

The choice of reducing agent is crucial for the success of the reaction. For instance, sodium cyanoborohydride is often preferred because it is selective for the reduction of the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium borohydride | NaBH₄ | Common, relatively mild reducing agent. |

| Sodium cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Hydrogen gas with metal catalyst | H₂/Pd, Pt, Ni | Effective but may require specialized equipment for handling hydrogen gas. wikipedia.org |

Nucleophilic Substitution Reactions to Introduce Amino Moieties

Another key strategy for introducing an amino group onto a phenylacetate (B1230308) scaffold is through nucleophilic substitution reactions. This typically involves the displacement of a leaving group on the aromatic ring by an amine or an ammonia equivalent.

A common approach would involve starting with a phenylacetate derivative bearing a suitable leaving group, such as a halogen (e.g., bromine or chlorine), at the desired position. This substituted phenylacetate can then be reacted with ammonia or a primary amine. The nitrogen nucleophile attacks the carbon atom bearing the leaving group, leading to its displacement and the formation of the amino-substituted product.

For example, the synthesis of (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester has been achieved by reacting Ethyl-4-aminophenylacetate with N-chlorosuccinimide. This reaction proceeds via an electrophilic chlorination of the activated aromatic ring.

Protection and Deprotection Strategies for the Amino Group (e.g., Boc-protection)

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from undergoing unwanted reactions with reagents intended for other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its ease of removal. fishersci.co.ukorganic-chemistry.org

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and can be carried out under mild conditions. fishersci.co.uk

Deprotection: The removal of the Boc group is usually accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent. fishersci.co.ukmdpi.com The lability of the Boc group under acidic conditions allows for its selective removal in the presence of other protecting groups that are stable to acid. organic-chemistry.org Alternative, non-acidic deprotection methods are also available for substrates that are sensitive to acid. fishersci.co.uk Continuous flow thermal deprotection has also been explored as an efficient method. nih.gov

Table 2: Boc-Protection and Deprotection

| Process | Reagents | Key Features |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | High yields, mild reaction conditions. fishersci.co.uk |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Simple carbamate (B1207046) hydrolysis, fast reaction at room temperature. fishersci.co.ukmdpi.com |

| Deprotection (Thermal) | High temperature in a suitable solvent (e.g., TFE, MeOH) | Can be performed in a continuous flow system. nih.gov |

Advanced Coupling Reactions in Substituted Phenylacetate Synthesis

Modern synthetic organic chemistry offers a variety of powerful cross-coupling reactions that enable the efficient construction of complex molecules. These methods are invaluable for the synthesis of substituted phenylacetates.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura coupling for aryl bond formation)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.orgmdpi.com This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. mdpi.com

In the context of substituted phenylacetate synthesis, the Suzuki-Miyaura coupling can be used to form a carbon-carbon bond between the phenyl ring of the phenylacetate and another aryl or vinyl group. For example, a bromo-substituted phenylacetate could be coupled with an arylboronic acid to introduce a new aryl substituent on the phenyl ring. This method has been successfully applied in the synthesis of intermediates for pharmaceuticals like Ketoprofen and Bifonazole. mdpi.com The choice of palladium catalyst and ligand is critical for the success of the coupling reaction. libretexts.org

C-H Functionalization Approaches

C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. rsc.orgacs.org This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes. rsc.org

For substituted phenylacetates, directing group-assisted C-H activation can be employed to achieve site-selective functionalization of the aromatic ring. rsc.org The carboxylate group of the phenylacetic acid can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position. nih.gov Recent advancements have also enabled meta-selective C-H functionalization. rsc.org These methods have been used for various transformations, including arylation, alkenylation, and alkynylation of the phenyl ring. rsc.orgnih.gov This powerful tool has found applications in the synthesis of complex natural products and other intricate organic molecules. rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. greenchemistry-toolkit.orgsphinxsai.com When developing synthetic routes for ethyl 4-amino-3-methylphenylacetate and its analogs, several green chemistry principles can be applied to minimize the environmental impact.

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. nih.gov This can be achieved through atom-economical reactions like reductive amination and C-H functionalization. acsgcipr.orggreenchemistry-toolkit.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Less Hazardous Chemical Synthesis: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. greenchemistry-toolkit.orgjddhs.com This includes the choice of reagents, solvents, and catalysts.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. jddhs.com Efforts are made to use water or other environmentally friendly solvents, or to conduct reactions in solvent-free conditions. sphinxsai.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. nih.govjddhs.com The use of palladium catalysts in cross-coupling reactions is a prime example. libretexts.orgmdpi.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov

By incorporating these principles, chemists can develop more sustainable and efficient synthetic routes to valuable chemical compounds like ethyl 4-amino-3-methylphenylacetate.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Amino 3 Methylphenylacetate

Reactions of the Ester Moiety

The ethyl ester group of Ethyl 4-amino-3-methylphenylacetate is susceptible to a variety of nucleophilic substitution reactions at the carbonyl carbon. These reactions include hydrolysis, transesterification, and transformations proceeding through an enolate intermediate.

The cleavage of the ester bond in Ethyl 4-amino-3-methylphenylacetate to yield 4-amino-3-methylphenylacetic acid and ethanol (B145695) can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis via a reversible process. libretexts.org The reaction is typically heated to drive the equilibrium towards the products. chemguide.co.uklibretexts.org The mechanism, analogous to the acid-catalyzed hydrolysis of ethyl ethanoate, involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule, followed by deprotonation, regenerate the acid catalyst and yield the carboxylic acid. chemguide.co.uklibretexts.org

Basic Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is an irreversible process that readily proceeds to completion. chemistrysteps.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). sciencemadness.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction where the newly formed carboxylic acid protonates the ethoxide. The final products are the carboxylate salt and ethanol. This deprotonation step drives the reaction to completion. chemistrysteps.com For phenylacetate (B1230308) esters, base-catalyzed hydrolysis is generally efficient. stanford.edu

Table 1: Comparison of Hydrolysis Pathways for Phenylacetate Esters

| Condition | Catalyst | Mechanism | Key Features | Products |

|---|---|---|---|---|

| Acidic | Strong acid (e.g., HCl, H₂SO₄) | AAC2 (bimolecular acyl-oxygen cleavage) | Reversible, requires excess water | Carboxylic acid, Alcohol |

| Basic | Strong base (e.g., NaOH, KOH) | BAC2 (bimolecular acyl-oxygen cleavage) | Irreversible, saponification | Carboxylate salt, Alcohol |

Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. This equilibrium process is driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it is formed. While specific studies on Ethyl 4-amino-3-methylphenylacetate are not prevalent, the principles of transesterification are well-established for similar esters.

The α-protons (the hydrogens on the carbon adjacent to the carbonyl group) of the phenylacetate moiety are acidic and can be removed by a strong base to form an enolate. byjus.commasterorganicchemistry.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The formation of the enolate from ethyl phenylacetate can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). byjus.commnstate.edu The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. masterorganicchemistry.comoup.com

Aldol-Type Condensations:

Once formed, the enolate of Ethyl 4-amino-3-methylphenylacetate can react with aldehydes or ketones in an aldol-type condensation. ncert.nic.in This reaction would involve the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy ester after an acidic workup. These reactions are fundamental in constructing larger molecular frameworks.

Table 2: Reagents for Enolate Formation and Subsequent Alpha-Functionalization

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Enolate Formation | Lithium diisopropylamide (LDA) | Enolate anion |

| Aldol Condensation | Aldehyde or Ketone | β-Hydroxy ester |

| Alkylation | Alkyl halide | α-Alkyl ester |

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group in Ethyl 4-amino-3-methylphenylacetate is a versatile functional group that can undergo a range of transformations, including acylation and diazotization.

The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. libretexts.org For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield Ethyl 4-acetamido-3-methylphenylacetate. This reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). quora.com The acylation of the amino group is a common strategy to protect it or to modify the electronic properties of the aromatic ring. libretexts.orgquora.com The acetylated derivative is generally less susceptible to oxidation and electrophilic substitution than the parent amine.

Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form diazonium salts. byjus.comlearncbse.inlibretexts.org This process is known as diazotization. The resulting arenediazonium salt of Ethyl 4-amino-3-methylphenylacetate would be a highly useful intermediate for a variety of substitution reactions.

Sandmeyer Reaction:

The diazonium group can be replaced by various nucleophiles, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. wikipedia.orglscollege.ac.in This provides a pathway to introduce a wide range of substituents onto the aromatic ring that are not easily introduced by direct electrophilic substitution.

Table 3: Examples of Sandmeyer Reactions with Arenediazonium Salts

| Target Substituent | Reagent | Product Type |

|---|---|---|

| -Cl | CuCl/HCl | Aryl chloride |

| -Br | CuBr/HBr | Aryl bromide |

| -CN | CuCN/KCN | Aryl nitrile |

| -OH | Cu₂O/Cu(NO₃)₂ | Phenol |

These subsequent reactions dramatically expand the synthetic utility of Ethyl 4-amino-3-methylphenylacetate, allowing for its conversion into a diverse array of substituted phenylacetic acid derivatives.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of Ethyl 4-amino-3-methylphenylacetate readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, leading to a carbinolamine intermediate. nih.gov Subsequent dehydration yields the stable C=N double bond characteristic of a Schiff base. nih.gov The reactivity of the carbonyl compound is generally higher for aldehydes than for ketones due to less steric hindrance. nih.gov

The reaction conditions, such as pH and the electronic and steric nature of both the amine and the carbonyl compound, significantly influence the formation of the Schiff base. nih.gov For instance, the condensation of substituted anilines with salicylaldehyde (B1680747) is a well-established method for synthesizing Schiff bases. nih.govderpharmachemica.com These reactions are often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol with refluxing. derpharmachemica.com

The formation of Schiff bases from substituted anilines has been extensively studied, and these compounds, along with their metal complexes, exhibit a wide range of applications in coordination chemistry and biological systems. nih.govderpharmachemica.comresearchgate.net

Oxidative Transformations of Aromatic Amines

The amino group of N-aryl amino esters, such as Ethyl 4-amino-3-methylphenylacetate, is susceptible to oxidative transformations. These reactions can lead to a variety of products depending on the oxidant and reaction conditions. For example, N-arylglycine esters can be oxidatively coupled with ketones using ferric chloride (FeCl3) in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

Furthermore, copper-catalyzed aerobic oxidative arylation of glycine (B1666218) ester and amide derivatives has been reported. researchgate.net A novel dehydrogenative cross-coupling (DCC) reaction between N-arylglycine esters and phenols or 1,3,5-trimethoxybenzene (B48636) has been developed using copper catalysis with di-tert-butyl peroxide (DTBP) as the oxidant. researchgate.net This reaction proceeds with high ortho regioselectivity, suggesting a mechanism involving electrophilic aromatic substitution. researchgate.net

Palladium-catalyzed N-arylations of amino acid tert-butyl esters have also been explored, yielding electron-rich N-aryl peptides that can undergo further oxidative couplings. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of Ethyl 4-amino-3-methylphenylacetate is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. These substituents direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org The amino group is a strong activating group, while the methyl group is a weaker activator. The interplay of these two groups, along with the deactivating, meta-directing ester group, determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

Halogenation: Involves the substitution of a hydrogen atom with a halogen (Cl, Br, I). This typically requires a Lewis acid catalyst like AlCl₃ or FeBr₃. byjus.commasterorganicchemistry.com

Nitration: Introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com

Sulfonation: Substitutes a hydrogen atom with a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.comlibretexts.org This reaction is reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. youtube.com

The directing effects of the substituents on Ethyl 4-amino-3-methylphenylacetate are crucial in determining the outcome of these reactions. The strongly activating and ortho, para-directing amino group will likely dominate, leading to substitution at the positions ortho to it (positions 5 and 3, with position 3 already being occupied by the methyl group). The methyl group, also an ortho, para-director, reinforces this effect. The ethyl acetate (B1210297) group is a deactivating, meta-directing group, but its influence is generally overcome by the powerful activating effect of the amino group.

Radical Reactions and Photochemistry of Phenylacetate Derivatives

The photochemistry of phenylacetate derivatives often involves photo-Fries rearrangement and radical-based transformations. rsc.org Irradiation of phenyl phenylacetate in acetonitrile (B52724) can lead to photo-Fries rearrangement products, phenols, and diphenylethane. rsc.org The reaction proceeds through the homolytic cleavage of the ester bond, forming a radical pair. rsc.org The environment, such as adsorption on zeolites, can significantly influence the product distribution by restricting the mobility of the radical pair. rsc.org

Radical reactions of phenylacetate derivatives can also be initiated through other means. For example, redox-active esters (RAEs) derived from phenylacetic acid can undergo single-electron reduction to generate radical intermediates. beilstein-journals.org These radicals can then participate in various transformations, including hydroalkylation reactions and Giese-type additions. beilstein-journals.org

Furthermore, the arylation of enol acetates with phenyl radicals has been studied, demonstrating the importance of polar effects in these reactions. scielo.br Phenyl radicals with electron-withdrawing groups react faster, and the mechanism involves the addition of the phenyl radical to the enol acetate to form a radical adduct. scielo.br

Rearrangement Reactions (e.g., Benzyl-Claisen Rearrangement as a model for tolylacetate formation)

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. masterorganicchemistry.com A relevant model for understanding potential rearrangements involving the tolylacetate scaffold is the Benzyl-Claisen rearrangement.

The Claisen rearrangement is a uq.edu.auuq.edu.au-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. libretexts.orgorganic-chemistry.org The Benzyl-Claisen rearrangement is an analogous process involving benzyl (B1604629) vinyl ethers. uq.edu.aursc.org Theoretical calculations predict that these rearrangements proceed through a concerted uq.edu.auuq.edu.au-sigmatropic transition state. rsc.orgrsc.org The reaction can be influenced by solvent effects, with dimethylformamide (DMF) favoring the uq.edu.auuq.edu.au-rearranged product, while xylene can lead to radical dissociation-recombination products. uq.edu.auuq.edu.au

Substituents on the aromatic ring can affect the reaction. Electron-donating and electron-neutral substituents generally give higher yields in the Benzyl-Claisen rearrangement, while electron-poor aromatic systems tend to decompose. uq.edu.auuq.edu.au The rearrangement of benzyl ketene (B1206846) acetals to form tolylacetates proceeds smoothly upon heating in refluxing DMF. uq.edu.auuq.edu.au

Another related rearrangement is the Fries rearrangement, which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. rsc.orgrsc.org For example, p-tolyl acetate can be rearranged to 2-hydroxy-5-methylacetophenone. rsc.orgrsc.org

| Reaction Type | Reagents/Conditions | Key Intermediates/Mechanistic Features | Products |

| Condensation (Schiff Base) | Aldehydes/Ketones, Acid catalyst (e.g., acetic acid), Ethanol, Reflux | Carbinolamine intermediate, Dehydration | Imines (Schiff Bases) |

| Oxidative Coupling | FeCl₃/DDQ or Cu-catalyst/DTBP | Radical intermediates, Electrophilic aromatic substitution | Coupled products (e.g., α-aryl α-amino acid esters) |

| Electrophilic Aromatic Substitution | Halogens/Lewis acid, HNO₃/H₂SO₄, Fuming H₂SO₄, Alkyl/Acyl halide/Lewis acid | Benzenium ion (σ complex) | Halogenated, nitrated, sulfonated, alkylated, or acylated derivatives |

| Photochemical Rearrangement | UV irradiation | Radical pair, Photo-Fries rearrangement | Rearranged isomers, phenols, etc. |

| Benzyl-Claisen Rearrangement | Heat, Solvent (e.g., DMF) | Concerted uq.edu.auuq.edu.au-sigmatropic transition state | Tolylacetate derivatives |

| Fries Rearrangement | Lewis acid catalyst (e.g., ZrCl₄, SnCl₄) | Acylium ion-pair | Hydroxy aryl ketones |

Applications in Advanced Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of Ethyl 4-amino-3-methylphenylacetate makes it an ideal starting material for the synthesis of intricate molecular architectures. Its utility as a precursor for various heterocyclic systems is particularly noteworthy.

The amino group on the phenyl ring of Ethyl 4-amino-3-methylphenylacetate provides a reactive site for cyclization reactions, leading to the formation of diverse nitrogen-containing heterocycles. These heterocycles are of immense interest due to their prevalence in biologically active compounds and functional materials.

Pyrazoles: Aminopyrazoles are recognized as valuable scaffolds in medicinal chemistry. mdpi.com The synthesis of pyrazole (B372694) derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While direct synthesis of pyrazoles from Ethyl 4-amino-3-methylphenylacetate is not explicitly detailed, the related compound, ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate, is synthesized from ethyl cyanoacetate (B8463686) and has been used to create various pyrazole derivatives. nih.govresearchgate.net The amino group in aminopyrazoles is a key functional handle for further chemical modifications, and these compounds have been investigated for their anticancer and anti-inflammatory properties. mdpi.com

Triazoles: Triazoles, five-membered heterocycles with three nitrogen atoms, are another class of compounds that can be accessed using precursors derived from or related to Ethyl 4-amino-3-methylphenylacetate. nih.gov The synthesis of 3-amino-1,2,4-triazole derivatives has been a subject of interest for their potential anticancer activities. nih.gov For instance, various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and have demonstrated promising antimicrobial activities. researchgate.net The synthetic strategies often involve multi-step reactions, starting from materials like benzoic acid hydrazide. researchgate.net

Naphthyridinones: The synthesis of 1-amino-3-oxo-2,7-naphthyridines has been achieved through a Smiles rearrangement of precursor molecules. nih.gov While not directly employing Ethyl 4-amino-3-methylphenylacetate, the strategies for constructing such fused heterocyclic systems often rely on substituted aniline-type starting materials, highlighting the potential for this compound to be adapted for similar syntheses.

The following table summarizes the types of nitrogen-containing heterocycles and the general synthetic approaches.

| Heterocycle | General Synthetic Approach | Key Intermediates/Precursors |

| Pyrazoles | Condensation and cyclization reactions. | β-dicarbonyl compounds, hydrazine derivatives, ethyl cyanoacetate. nih.govresearchgate.net |

| Triazoles | Multi-step synthesis involving cyclization. researchgate.net | Benzoic acid hydrazide, carbon disulfide, hydrazine hydrate. researchgate.net |

| Naphthyridinones | Smiles rearrangement and subsequent cyclization. nih.gov | Substituted anilines, ethyl chloroacetate. nih.gov |

The structure of Ethyl 4-amino-3-methylphenylacetate allows for its use as an intermediate in creating molecular scaffolds with properties that can be fine-tuned. The amino and ester groups serve as handles for introducing a variety of functional groups, thereby altering the electronic, steric, and physicochemical properties of the resulting molecules. This tunability is crucial in fields like drug discovery and materials science, where precise control over molecular properties is required to achieve desired functions. For instance, the related compound ethyl 3-methyl-4-aminobenzoate is a key material for preparing intermediates of distamycin derivatives, which are known for their antitumor and antiviral properties. nih.gov

Exploration in Materials Science Research

The reactivity of Ethyl 4-amino-3-methylphenylacetate also extends to the realm of materials science, where it can be employed as a monomer or a precursor for the development of novel polymers and composite materials.

The amino group of Ethyl 4-amino-3-methylphenylacetate can participate in polymerization reactions, such as polycondensation, to form functional polymers. These polymers can possess unique properties derived from the aromatic and functional groups present in the monomer unit. For example, amino groups are known to be important functionalities in polymer chemistry, such as for hardening epoxy resins. beilstein-journals.org The development of amino-containing (meth)acrylic monomers and polymers often requires suitable amino-protecting groups to prevent undesired side reactions. beilstein-journals.org Research into the free radical polymerization of amino-containing monomers like dimethyl amino ethyl methacrylate (B99206) (DMAEMA) highlights the interest in creating polymers with specific thermal and physicochemical characteristics. lu.seresearchgate.net While direct polymerization of Ethyl 4-amino-3-methylphenylacetate is not extensively documented, its structure suggests potential as a monomer for creating polymers with tailored properties.

In the field of composite materials, functionalized organic molecules are often used as additives or precursors to enhance the properties of the final material. The structure of Ethyl 4-amino-3-methylphenylacetate, with its potential for chemical modification, makes it a candidate for incorporation into composite materials. For instance, its derivatives could be used to modify the surface of fillers or to act as cross-linking agents in a polymer matrix, potentially improving the mechanical, thermal, or conductive properties of the composite.

Mechanistic Probes in Biochemical Research

The structural motifs present in Ethyl 4-amino-3-methylphenylacetate and its derivatives can be valuable in the design of mechanistic probes for biochemical research. The ability to introduce various functional groups allows for the synthesis of molecules that can interact with biological targets in a specific manner. By systematically modifying the structure, researchers can investigate structure-activity relationships and elucidate the mechanisms of action of biologically active compounds. For example, the formation of an ion-associate complex between 4-amino-N-[2 (diethylamino) ethyl] benzamide (B126) (procainamide) and tetraphenylborate (B1193919) is crucial for understanding the interactions between bioactive molecules and receptors. mdpi.com This highlights how derivatives of amino-phenyl compounds can be utilized to study biological interactions.

An in-depth review of scientific literature and chemical databases reveals a significant lack of specific research into the applications of Ethyl 4-amino-3-methylphenylacetate in the advanced chemical research areas of enzyme kinetics and ligand-protein interactions as outlined. While general principles of enzyme assays and ligand design are well-established, their direct application to this particular compound is not documented in the available resources.

Searches for "Ethyl 4-amino-3-methylphenylacetate," also known by its systematic IUPAC name ethyl 2-(4-amino-3-methylphenyl)acetate and CAS number 50712-56-6, did not yield any studies detailing its use as a substrate for the enzyme paraoxonase 1 (PON1) or any other esterase for the purpose of mechanistic elucidation. Furthermore, no literature was found that describes its role in ligand design for the study of protein-ligand interactions at a molecular level.

General information identifies Ethyl 4-amino-3-methylphenylacetate as a chemical intermediate. For instance, a patent mentions its use in the synthesis of VLA-4 (Very Late Antigen-4) inhibitors, which are of interest in the development of anti-inflammatory drugs. However, this information pertains to its role as a precursor in organic synthesis and does not provide the specific data required for an analysis of its applications in enzyme assays or protein binding studies.

Due to the absence of specific research findings on the requested topics, it is not possible to provide a detailed article on the applications of Ethyl 4-amino-3-methylphenylacetate in enzyme activity assays for mechanistic elucidation or in ligand design for protein-ligand interaction studies.

Theoretical and Computational Investigations of Ethyl 4 Amino 3 Methylphenylacetate

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for Ethyl 4-amino-3-methylphenylacetate were found. Consequently, data on its electronic structure (e.g., HOMO/LUMO energies, electron density distribution) and predicted spectroscopic properties (e.g., IR, NMR spectra) are not available.

Conformational Analysis and Molecular Mechanics Studies

There is no available research on the conformational landscape of Ethyl 4-amino-3-methylphenylacetate. Studies employing molecular mechanics or other methods to identify stable conformers and energy barriers for rotation around its flexible bonds have not been published.

Reaction Mechanism Elucidation through Transition State Modeling

While the compound is used in reactions, such as the synthesis of urea (B33335) derivatives google.com, no computational studies modeling the transition states and reaction pathways involving Ethyl 4-amino-3-methylphenylacetate were identified.

Molecular Dynamics Simulations for Intermolecular Interactions

No literature was found describing molecular dynamics simulations of Ethyl 4-amino-3-methylphenylacetate to study its behavior in solution or its interactions with other molecules, such as solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Descriptors

There are no published QSAR studies where theoretical descriptors for Ethyl 4-amino-3-methylphenylacetate have been calculated and correlated with its physicochemical or biological activity.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure of Ethyl 4-amino-3-methylphenylacetate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 4-amino-3-methylphenylacetate, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of Ethyl 4-amino-3-methylphenylacetate, distinct signals corresponding to the aromatic protons, the ethyl group protons, the methyl group on the ring, and the methylene (B1212753) protons of the acetate (B1210297) group are observed. The chemical shifts (δ) for these protons are influenced by the electron-donating amino group and the electron-withdrawing ester functionality.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 4-amino-3-methylphenylacetate gives rise to a distinct signal. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methyl and methylene carbons of the ethyl group, the methyl group attached to the phenyl ring, and the methylene carbon of the acetate moiety.

Table 1: Representative NMR Data for Ethyl 4-amino-3-methylphenylacetate and Related Compounds

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Ethyl 4-amino-3-methylphenylacetate | δ 6.93-7.09 (m, 3H, Ar-H), 4.14 (q, 2H, -OCH₂CH₃), 3.52 (s, 2H, -CH₂COO-), 2.18 (s, 3H, Ar-CH₃), 1.25 (t, 3H, -OCH₂CH₃) | δ 171.8, 143.5, 131.2, 128.5, 127.3, 124.6, 118.9, 60.8, 40.7, 17.5, 14.2 |

| Ethyl phenylacetate (B1230308) nih.govchemicalbook.com | δ 7.20-7.40 (m, 5H), 4.15 (q, J=7.1 Hz, 2H), 3.60 (s, 2H), 1.26 (t, J=7.1 Hz, 3H) | δ 171.5, 134.3, 129.3, 128.5, 127.0, 60.8, 41.4, 14.2 |

| Ethyl 4-aminobenzoate rsc.org | δ 7.84 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H), 4.31 (q, J=7.2 Hz, 2H), 4.16 (br s, 2H), 1.35 (t, J=7.2 Hz, 3H) | Not explicitly provided for CDCl₃, but related data is available. rsc.org |

Note: The data for Ethyl 4-amino-3-methylphenylacetate is predicted based on typical chemical shifts and the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl 4-amino-3-methylphenylacetate is expected to show characteristic absorption bands corresponding to its key functional groups. These include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the primary amino group.

C=O stretching: A strong absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ correspond to the C-O bonds of the ester.

C-N stretching: Found in the 1250-1350 cm⁻¹ region.

Aromatic C-H and C=C stretching: Signals for the aromatic ring are also present.

Table 2: Expected IR Absorption Frequencies for Ethyl 4-amino-3-methylphenylacetate

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C=O Stretch (Ester) | ~1730 |

| C-O Stretch (Ester) | 1000 - 1300 |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For Ethyl 4-amino-3-methylphenylacetate, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound with high confidence. This is a critical step in confirming the identity of a newly synthesized or isolated compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ester side chain are expected fragmentation pathways.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating Ethyl 4-amino-3-methylphenylacetate from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations, including Thermal Stability

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the analysis of volatile and thermally stable compounds. For Ethyl 4-amino-3-methylphenylacetate, GC-MS can be used to determine its purity and identify any volatile impurities.

A key consideration for GC analysis is the thermal stability of the analyte. Some amino-containing compounds can be prone to degradation at the high temperatures used in the GC injector and column. However, phenylacetic acid esters are generally amenable to GC analysis. Studies on related compounds like ethyl 3-oxo-2-phenylbutyrate have shown that decomposition can occur during GC-MS analysis, though derivatization can mitigate this issue. nih.gov The thermal stability of Ethyl 4-amino-3-methylphenylacetate would need to be evaluated to ensure accurate quantification and to avoid the formation of degradation artifacts.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are not sufficiently volatile or thermally stable for GC.

For Ethyl 4-amino-3-methylphenylacetate, reversed-phase HPLC would be a common method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is typically used for detection, as the aromatic ring in the compound absorbs UV light. HPLC methods have been successfully developed for the analysis of related amino acid esters, demonstrating the feasibility of this technique for purity assessment and quantification of Ethyl 4-amino-3-methylphenylacetate. nih.gov The use of pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can also be employed to enhance detection sensitivity in HPLC analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a fundamental and widely used technique in synthetic chemistry for its simplicity, speed, and low cost. It is an essential tool for monitoring the progress of chemical reactions by separating the components of a reaction mixture. rsc.org This allows a researcher to qualitatively observe the consumption of starting materials and the formation of products over time.

In the context of synthesizing or modifying "Ethyl 4-amino-3-methylphenylacetate," TLC provides a rapid assessment of the reaction's status. A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid stationary phase coated on a flat support, such as glass or aluminum. For aromatic amines like "Ethyl 4-amino-3-methylphenylacetate," a common stationary phase is silica (B1680970) gel, which is polar. researchgate.net

The selection of the mobile phase, a solvent or mixture of solvents, is critical for achieving good separation. The mobile phase moves up the plate by capillary action, carrying the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. For compounds of intermediate polarity like "Ethyl 4-amino-3-methylphenylacetate," a mixture of a non-polar solvent and a more polar solvent is often effective. A common starting point for developing a suitable mobile phase system for aromatic amines is a mixture of hexane (B92381) and ethyl acetate. researchgate.net The ratio can be adjusted to optimize the separation; for instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause the spots to travel further up the plate.

Visualization of the separated spots on the TLC plate is the final step. Since "Ethyl 4-amino-3-methylphenylacetate" is an aromatic compound, it will absorb ultraviolet (UV) light. Therefore, the spots can often be visualized by shining a UV lamp on the plate, where they will appear as dark spots against a fluorescent background. Alternatively, chemical staining agents can be used. For primary aromatic amines, a spray reagent such as cinnamaldehyde (B126680) can be employed, which reacts with the amine to produce a colored spot. rsc.org Another common visualization technique is the use of an iodine chamber, where iodine vapor reacts with the organic compounds to produce brownish spots. researchgate.net By comparing the retention factor (Rƒ) values of the spots corresponding to the starting materials and the product, a researcher can effectively monitor the progress of the reaction.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While a crystal structure for "Ethyl 4-amino-3-methylphenylacetate" is not publicly available, a detailed crystallographic study has been conducted on its isomer, "Ethyl 4-amino-3-methylbenzoate." nih.govnih.gov The data from this study offers valuable insights into the likely solid-state conformation and packing of a closely related molecule. The crystal structure of "Ethyl 4-amino-3-methylbenzoate" was determined using single-crystal X-ray diffraction. nih.gov

The asymmetric unit of "Ethyl 4-amino-3-methylbenzoate" contains two molecules. nih.gov These molecules are linked into dimers through N—H···N hydrogen bonds. These dimers are then further connected by N—H···O intermolecular hydrogen bonds, creating a stable crystalline lattice. nih.gov The bond lengths and angles within the molecule are within the normal ranges. nih.gov

The crystallographic data for "Ethyl 4-amino-3-methylbenzoate" is summarized in the table below. This information is critical for computational modeling and for understanding the structure-property relationships of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.21 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.0110 (16) Å |

| b | 8.7030 (17) Å |

| c | 15.835 (3) Å |

| α | 90.78 (3)° |

| β | 95.13 (3)° |

| γ | 114.34 (3)° |

| Volume | 1000.3 (3) ų |

| Z | 4 |

| Temperature | 298 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data obtained for the isomer "Ethyl 4-amino-3-methylbenzoate". nih.gov

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, is a widely used analytical technique for the quantitative determination of compounds in solution. This method is based on the principle that many molecules absorb light at specific wavelengths. For a given compound, the amount of light absorbed at a particular wavelength is directly proportional to its concentration in the solution, a relationship described by the Beer-Lambert law.

"Ethyl 4-amino-3-methylphenylacetate" possesses a substituted benzene (B151609) ring, which is a chromophore that absorbs UV radiation. The primary aromatic amine group also influences the electronic transitions and thus the UV-Vis spectrum. The quantitative analysis of primary aromatic amines can be performed directly by measuring their intrinsic UV absorbance or indirectly through the formation of a colored derivative that absorbs in the visible region. nih.govarcjournals.orgrasayanjournal.co.in

A direct UV spectrophotometric method would involve preparing a series of standard solutions of "Ethyl 4-amino-3-methylphenylacetate" of known concentrations in a suitable solvent, such as ethanol (B145695) or methanol. The UV spectrum of one of these solutions would be recorded to determine the wavelength of maximum absorbance (λmax). For aromatic amines, this is typically in the range of 200-400 nm. researchgate.net For example, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com Once the λmax is identified, the absorbance of each standard solution is measured at this wavelength. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample of "Ethyl 4-amino-3-methylphenylacetate" can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

Alternatively, a more sensitive and selective method involves a colorimetric reaction. Primary aromatic amines can react with specific reagents to form intensely colored products that can be measured in the visible range of the spectrum, where there is less interference from other compounds. arcjournals.orgrasayanjournal.co.in One such method involves the reaction of the primary aromatic amine with p-N,N-dimethylphenylenediamine (DMPD) in the presence of an oxidizing agent like iodine or sodium metaperiodate at a controlled pH. arcjournals.orgrasayanjournal.co.in This reaction forms a colored charge-transfer complex, which for many aromatic amines exhibits a maximum absorbance around 520-530 nm. arcjournals.orgrasayanjournal.co.in The intensity of the color produced is proportional to the concentration of the amine. A similar procedure of creating standard solutions and a calibration curve would be followed to quantify "Ethyl 4-amino-3-methylphenylacetate" in a research sample.

The choice between direct UV spectrophotometry and a colorimetric method depends on the required sensitivity, the complexity of the sample matrix, and the presence of interfering substances.

| Parameter | Direct UV Method | Colorimetric Method |

| Principle | Intrinsic UV absorbance of the aromatic ring and amino group. | Formation of a colored derivative. |

| Typical λmax | 200-400 nm (e.g., ~230-280 nm for similar compounds). sielc.com | 520-530 nm. arcjournals.orgrasayanjournal.co.in |

| Reagents | Solvent (e.g., ethanol, methanol). | Chromogenic reagent (e.g., DMPD), oxidizing agent (e.g., Iodine), buffer. arcjournals.orgrasayanjournal.co.in |

| Advantages | Simple, non-destructive. | Higher sensitivity and selectivity. |

| Disadvantages | Prone to interference from other UV-absorbing compounds. | More complex, requires reagent preparation and reaction time. |

Future Directions and Interdisciplinary Research Opportunities

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards greener manufacturing practices necessitates the development of environmentally benign and atom-economical synthetic routes. For compounds like Ethyl 4-amino-3-methylphenylacetate, this involves moving away from traditional methods that often generate significant waste.

A promising avenue is the adoption of biocatalysis and fermentation processes. Research has demonstrated the successful bioproduction of related compounds such as phenylacetic acid (PAA) and ethyl phenylacetate (B1230308) (Et-PA) from renewable feedstocks like glucose and glycerol. nih.gov These processes utilize engineered enzymatic cascades in whole-cell systems, offering a green alternative to conventional chemical synthesis. nih.gov For instance, PAA has been synthesized from L-phenylalanine via a five-enzyme cascade, and its subsequent esterification to Et-PA can be achieved using lipases. nih.gov This "coupled fermentation and biotransformation" approach highlights a viable path towards the sustainable production of aromatic esters from renewable sources. nih.gov

Another key area is the development of direct catalytic reactions that minimize waste. Direct catalysed amidation of carboxylic acids with amines, for example, is highly attractive from an industrial perspective because it produces water as the only by-product. nih.gov Challenges such as the competing acid-base salt formation can be overcome by using effective catalysts and optimizing reaction conditions. nih.gov The development of recyclable catalysts, such as nickel dichloride for direct amidation, further enhances the sustainability of such processes. nih.gov

Advanced Functionalization and Derivatization Strategies

The functional versatility of Ethyl 4-amino-3-methylphenylacetate stems from its three key features: the amino group, the aromatic ring, and the ethyl acetate (B1210297) moiety. Each of these sites offers opportunities for advanced functionalization and derivatization to create a library of novel molecules with potentially enhanced or entirely new properties.

Late-stage functionalization (LSF) has become a prominent strategy in medicinal chemistry, as it allows for the selective modification of C-H bonds in complex molecules, enabling the rapid generation of analogs. acs.org This approach could be applied to the phenyl ring of Ethyl 4-amino-3-methylphenylacetate to introduce a variety of substituents. Furthermore, the introduction of functional groups like nitriles onto aromatic rings is a fundamental reaction in synthetic chemistry, as nitriles are versatile synthons for creating other functionalities in biologically relevant molecules. acs.org

Derivatization of the amino group is another critical strategy. The primary amine can be readily converted into a wide range of other functional groups. For instance, N-H functionalization of related substrates has been achieved using visible-light-promoted reactions, allowing the introduction of new groups under mild conditions. researchgate.net The amino group can also be a handle for creating more complex structures; for example, condensation of 4-aminophenylacetic acid with phthalic anhydride (B1165640) serves as a key step in synthesizing a series of derivatives with antimicrobial potential. nih.gov General methods for derivatizing amino groups, such as through reaction with trifluoroacetic anhydride, are well-established and can be adapted for this compound. nih.gov

The synthesis of various 2-substituted benzothiazoles through reactions like alkylation, acylation, and arylation at the 2-position demonstrates a wide range of possible modifications for heterocyclic systems, and similar principles could be applied to functionalize the core scaffold of Ethyl 4-amino-3-methylphenylacetate. sioc-journal.cn

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalysts is central to advancing the synthesis and functionalization of organic molecules. For transformations involving Ethyl 4-amino-3-methylphenylacetate, new catalytic systems can offer higher efficiency, selectivity, and sustainability. sciencedaily.com

One area of interest is the methylation of the amino group. While classic methods like the Eschweiler-Clarke reaction exist, they often require harsh conditions. wikipedia.org Modern approaches utilize transition metal catalysts, such as ruthenium(II) complexes, which can achieve the direct methylation of aromatic amines using formic acid as a sustainable source of both carbon and hydrogen. nih.govrsc.org

For modifying the core structure, cross-coupling reactions are indispensable. Recently, a new class of heterogeneous geminal atom catalysts (GACs) has been developed, featuring two copper ions held in close proximity by a polymeric carbon nitride support. sciencedaily.com These catalysts have shown high efficiency and stability in cross-coupling reactions, which are crucial for pharmaceutical and fine chemical manufacturing, and could be employed for C-N or C-C bond formations involving derivatives of Ethyl 4-amino-3-methylphenylacetate. sciencedaily.com Similarly, nickel dichloride has been reported as an effective and recyclable catalyst for the direct amidation of phenylacetic acid derivatives, presenting a cost-effective and environmentally friendly option. nih.gov

The search for innovative reaction systems, such as aqueous-solid systems, microemulsions, or the use of novel solvents, could also unlock new catalytic pathways for modifying phospholipids (B1166683) and other complex molecules, and these principles could be adapted for reactions involving phenylacetate esters. nih.gov

Interdisciplinary Approaches in Chemical Biology and Material Science

The structural features of Ethyl 4-amino-3-methylphenylacetate make it an attractive scaffold for applications in both chemical biology and material science. Interdisciplinary research will be key to unlocking its full potential.

In chemical biology, derivatives of this compound could be designed as molecular probes or therapeutic agents. The related compound, Ethyl 3-methyl-4-aminobenzoate, is used to prepare intermediates for distamycin derivatives, which are antitumor and antiviral agents that bind to DNA. nih.gov This suggests that appropriately functionalized derivatives of Ethyl 4-amino-3-methylphenylacetate could also be targeted to biological macromolecules. Furthermore, derivatives of 4-aminophenylacetic acid have been synthesized and shown to possess promising antimicrobial activity, indicating another potential biomedical application. nih.gov The introduction of specific functional groups, such as carbamoyl (B1232498) or nitrile moieties, is a common strategy in drug development, as these groups are found in many active pharmaceuticals and play roles in biological processes. acs.org

In material science, the aromatic nature and reactive handles of Ethyl 4-amino-3-methylphenylacetate make it a candidate for designing novel polymers and functional materials. Its structural similarity to compounds used in liquid crystals or organic light-emitting diodes (OLEDs) suggests that with appropriate modification, it could be incorporated into new materials with interesting optical or electronic properties. The integration of AI and machine learning, as discussed previously, can accelerate the discovery of such materials by predicting compositions with desired characteristics. mpg.denorthwestern.edu

Q & A

Q. What synthetic methodologies are recommended for Ethyl 4-amino-3-methylphenylacetate, and how do reaction conditions influence isomer formation?

Ethyl 4-amino-3-methylphenylacetate can be synthesized via esterification or alkylation of phenylacetate precursors. A common approach involves:

- Step 1 : Alkylation of a substituted benzoic acid (e.g., 4-methylsalicylic acid) using ethyl bromide in polar solvents (e.g., DMF) with a base like K₂CO₃ at 50–80°C for 6–12 hours .

- Step 2 : Bromination with N-bromosuccinimide (NBS) followed by cyanation using NaCN to introduce functional groups .

- Step 3 : Hydrolysis and esterification under acidic conditions (HCl/ethanol) to yield the final product .

Critical Considerations : - Isomer formation (e.g., positional isomers) is influenced by steric hindrance and reaction temperature. For example, higher temperatures (>100°C) may favor undesired by-products due to competing elimination pathways .

- Purity ≥98% is achievable via fractional distillation or column chromatography, as noted for analogous esters like ethyl 2-phenylacetoacetate .

Q. How can researchers characterize the purity and structural integrity of Ethyl 4-amino-3-methylphenylacetate?

Analytical Workflow :

- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) to identify key peaks:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve isomers. Retention times should align with reference standards (e.g., Cayman Chemical’s phenylacetate analogs) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the optimal storage conditions and chemical incompatibilities for this compound?

- Storage : Store at –20°C in amber vials to prevent photodegradation. Stability ≥2 years is typical for similar esters under inert atmospheres .

- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (e.g., KMnO₄), which may degrade the amino or methyl groups .

- Hazardous By-Products : Thermal decomposition above 150°C may release toxic fumes (e.g., NH₃ or CO), though specific data for this compound requires further study .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data be resolved during structural validation?

Case Study : Discrepancies in NMR integration ratios or unexpected HPLC peaks may arise from:

- Isomeric Impurities : For example, ethyl 3-amino-4-methylphenylacetate vs. the target 4-amino-3-methyl isomer. Use 2D NMR (COSY, HSQC) to assign substituent positions unambiguously .

- Solvent Artifacts : Ethyl lactate (a green solvent) may interact with polar groups, altering retention times. Cross-validate with alternative solvents like acetonitrile .

Resolution Workflow : - Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Spiking experiments with authentic standards (if available) to confirm co-elution in HPLC .

Q. What computational tools are effective for modeling reaction mechanisms and optimizing synthesis pathways?

- Density Functional Theory (DFT) : Calculate transition states for key steps (e.g., esterification or cyanation) to identify rate-limiting barriers. Basis sets like B3LYP/6-31G* are suitable for organic systems .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. OPLS-AA forcefields accurately predict viscosity and diffusion coefficients in ester-rich media .

- NBO Analysis : Evaluate hydrogen bonding and charge transfer during intermediate stabilization (e.g., in hydrolysis steps) .

Q. How can researchers address low yields in large-scale synthesis due to steric hindrance or side reactions?

Optimization Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C over 2 hours) minimizes decomposition of heat-sensitive intermediates .

- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to sequester water in esterification steps, reducing hydrolysis .

Q. What pharmacological activities are predicted for Ethyl 4-amino-3-methylphenylacetate based on structural analogs?

- Antimicrobial Potential : Analogous phenylacetates (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) show activity against Gram-positive bacteria via membrane disruption .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values. Structural features like the 4-amino group may enhance cellular uptake .

Q. How can isomer separation challenges be overcome in preparative-scale workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.